molecular formula C21H13N3O B2377221 4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile CAS No. 1192541-69-7

4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile

Cat. No.: B2377221
CAS No.: 1192541-69-7
M. Wt: 323.355
InChI Key: NEPBXFRFQCRWFO-UHFFFAOYSA-N
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Description

4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile typically involves the cyclization of amido-nitriles. The reaction conditions often involve the use of catalysts such as nickel or other transition metals to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the benzoyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzoyl and benzonitrile groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its combination of a benzoyl group and a benzonitrile group on the benzimidazole core is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4-(6-benzoyl-1H-benzimidazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O/c22-13-14-6-8-16(9-7-14)21-23-18-11-10-17(12-19(18)24-21)20(25)15-4-2-1-3-5-15/h1-12H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPBXFRFQCRWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192541-69-7
Record name 1192541-69-7
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